3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione
Description
Properties
IUPAC Name |
3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-15-8-9(16(2)12(19)14-10(8)18)13-11(15)17-6-4-3-5-7-17/h3-7H2,1-2H3,(H,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULIWFUQPIIWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione involves several steps, typically starting from readily available precursorsThe reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the purine ring where electron density is favorable for such reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and neurological conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. It has been shown to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and as an inhibitor of phosphodiesterases (PDEs) 4B/7A . These interactions result in the modulation of pain and inflammation pathways, making it a potential candidate for the development of analgesic and anti-inflammatory drugs.
Comparison with Similar Compounds
Position 7 Modifications
- For instance, the 4-methylbenzyl group in ’s compound may enhance blood-brain barrier penetration compared to the parent structure.
- 7-Butynyl Group : In Linagliptin (), the 7-butynyl substituent contributes to selective DPP-4 inhibition, a mechanism distinct from Caf1-targeted activity in the parent compound.
Position 8 Modifications
- Piperidinyl vs. Mercapto : Replacing the piperidinyl group with a mercapto group (8-Mercaptocaffeine, ) shifts activity toward antioxidant pathways due to thiol-mediated redox interactions.
- Chiral Aminopiperidinyl: Linagliptin’s 8-(3R-aminopiperidinyl) group () introduces stereochemical specificity, critical for DPP-4 binding affinity.
Position 1 Modifications
- Quinazolinylmethyl Substituent : Linagliptin’s 1-(4-methylquinazolin-2-ylmethyl) group () provides steric bulk and aromatic interactions, enhancing target selectivity over Caf1 inhibitors.
Physicochemical and Binding Properties
- Hydrogen Bonding : The 1-hydroxy group in ’s derivatives enables hydrogen bonding with Caf1’s active site, a feature absent in the parent compound .
- Steric Effects : Smaller substituents, such as methyl groups, allow better cavity fitting in protease targets (e.g., SARS-CoV-2 main protease in ), while bulkier groups (e.g., benzyl) may limit access to certain binding pockets.
Biological Activity
3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be classified as a purine derivative with a piperidine moiety. Its chemical structure is pivotal in determining its biological activity. The presence of the piperidine ring contributes to its interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cellular functions.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds related to this structure have been tested against viruses such as HIV and Herpes Simplex Virus (HSV).
| Compound | Virus Tested | IC50 (μM) | Notes |
|---|---|---|---|
| 3g | HSV-1 | 92 | Moderate activity observed |
| 3f | CVB-2 | 100 | Effective against Coxsackievirus B2 |
These results suggest that modifications to the core structure can lead to varying degrees of antiviral efficacy.
Antibacterial and Antifungal Activity
In addition to antiviral effects, related compounds have been assessed for antibacterial and antifungal properties. The following table summarizes findings from several studies:
| Compound | Microorganism Tested | Activity | Notes |
|---|---|---|---|
| 3a | Staphylococcus aureus | Positive | Effective against Gram-positive bacteria |
| 3d | Candida albicans | Negative | No significant activity observed |
Study on Antiviral Efficacy
A study published in PMC evaluated a series of 3-phenylpiperidine derivatives for their antiviral activities against HIV and other viruses. The results indicated that several derivatives exhibited moderate protection against viral infections, showcasing the potential of these compounds in drug development.
Research on Enzyme Inhibition
Another study focused on the enzyme inhibition properties of related compounds. The findings suggested that certain derivatives could inhibit key enzymes involved in viral replication, paving the way for further exploration as antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
